molecular formula C10H20N2O2 B042055 3-Boc-aminopiperidine CAS No. 172603-05-3

3-Boc-aminopiperidine

Cat. No.: B042055
CAS No.: 172603-05-3
M. Wt: 200.28 g/mol
InChI Key: WUOQXNWMYLFAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-aminopiperidine is a six-membered piperidine ring derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position. Its molecular formula is C${10}$H${20}$N$2$O$2$, with a molecular weight of 200.28 g/mol (calculated). The Boc group enhances solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for chiral compounds . Enantiomers such as (R)-3-Boc-aminopiperidine (CAS 309956-78-3) and (S)-3-Boc-aminopiperidine (CAS 216854-23-8) are synthesized via chiral resolution or stereoselective reactions, with applications in HIV-1 inhibitors (e.g., dihydrofuropyrimidine derivatives) and diabetes therapeutics (e.g., Linagliptin impurities) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Boc-aminopiperidine typically involves several steps:

    Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.

    Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.

    Acid-Amide Condensation: The intermediate undergoes an acid-amide condensation reaction with ammonia gas to form an amide.

    Hofmann Degradation: The amide is then subjected to Hofmann degradation to produce an amine.

    Protection: The resulting amine is protected with di-tert-butyl dicarbonate to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with low energy consumption and minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Boc-aminopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 309956-78-3
  • Purity : Typically ≥97% (by GC analysis) .

Pharmaceutical Applications

3-Boc-aminopiperidine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notable applications include:

  • Synthesis of BI 1356 : This compound is a key intermediate in the synthesis of BI 1356, a drug candidate aimed at treating diabetes .
  • Synthesis of SYR-322 : Another important application is its use in synthesizing SYR-322, which is also related to diabetes treatment .

Chiral Building Blocks

The compound is extensively used in the preparation of chiral building blocks crucial for synthesizing enantiomerically pure compounds. For instance:

  • In a study, 4-Boc-aminopiperidine was used to synthesize enantiomerically pure derivatives with yields ranging from 74% to 84% . This demonstrates its effectiveness in producing specific stereoisomers needed for pharmaceutical applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • It can be utilized in nucleophilic substitution reactions, leading to the formation of various derivatives .
  • The compound's stability and solubility in solvents like methanol and ethanol make it suitable for diverse synthetic pathways .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Synthesis of Amino Acid Derivatives

In one study, researchers synthesized new N-(aminocycloalkylene) amino acid derivatives using 4-Boc-aminopiperidine as a starting material. The synthesis involved reactions at low temperatures and yielded several chiral products, showcasing the compound's utility in generating complex molecules required for drug development .

Case Study 2: Development of Dipeptidyl IV Inhibitors

Another study highlighted the use of N-Boc-3-aminopiperidine in developing dipeptidyl IV inhibitors. The compound facilitated the creation of intermediates necessary for synthesizing these inhibitors, which are critical in treating type 2 diabetes .

Summary Table of Applications

ApplicationDescription
Drug SynthesisIntermediate for BI 1356 and SYR-322
Chiral Building BlocksUsed to create enantiomerically pure compounds
Organic SynthesisVersatile building block for various chemical reactions
Dipeptidyl IV InhibitorsKey component in developing inhibitors for diabetes

Mechanism of Action

The mechanism of action of 3-Boc-aminopiperidine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application. In medicinal chemistry, the resulting compounds may interact with enzymes, receptors, or other biological targets to exert their effects .

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

  • 3-Boc-aminopyrrolidine: A five-membered pyrrolidine analog.
  • 4-Boc-aminopiperidine: Positional isomer with Boc protection at the 4-position.
  • 3-Aminopiperidine: Unprotected amine (CAS 54012-73-6), used as a Linagliptin impurity.
  • Boc-protected azetidines: Four-membered ring derivatives (e.g., 3-(Boc-Aminomethyl)azetidine).

Reactivity and Stereoselectivity

Compound Ring Size Substitution Reaction Yield (%) Diastereomeric Ratio (dr) Key Conditions
3-Boc-aminopiperidine 6-membered 3-position 60–86% 94:6 (at −50°C) Nucleophilic substitution with triflate esters
3-Boc-aminopyrrolidine 5-membered 3-position Data not reported Not specified Similar to piperidine
4-Boc-aminopiperidine 6-membered 4-position N/A N/A Used in HIV-1 drug synthesis
  • Temperature Sensitivity: For this compound, stereoselectivity improves at lower temperatures (e.g., 94:6 dr at −50°C vs. 75:25 dr at room temperature) .
  • Optical Rotation: Diastereomers derived from this compound exhibit distinct optical activities, e.g., (2S,3R)-10a ([α]${20}^D$ = +14.2°) vs. (2R,3S)-10a ([α]${20}^D$ = −52.8°) .

Key Advantages Over Analogs

Steric and Electronic Effects : The six-membered piperidine ring offers better conformational flexibility than pyrrolidine or azetidine, improving binding in drug-receptor interactions.

Positional Selectivity: 3-substitution avoids steric hindrance observed in 4-Boc-aminopiperidine derivatives.

Stability: Boc protection prevents unwanted side reactions, unlike unprotected 3-aminopiperidine .

Research Findings and Data Tables

Table 1: Comparative Yields and Selectivity

Compound Reaction Partner Yield (%) dr (Diastereomeric Ratio) Reference
(R)-3-Boc-aminopiperidine (R)-2b triflate ester 86 94:6 (at −50°C)
(S)-3-Boc-aminopiperidine (S)-2a triflate ester 82 87:13 (at −30°C)

Table 2: Optical Activity of Diastereomers

Diastereomer [α]$_{20}^D$ (MeOH) Configuration Reference
(2S,3R)-10a +14.2° S,R
(2R,3S)-10a −52.8° R,S

Biological Activity

3-Boc-aminopiperidine is a derivative of piperidine, a cyclic amine that has garnered attention in medicinal chemistry due to its structural versatility and potential biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and reactivity in various chemical reactions, making it a valuable intermediate in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amine group in piperidine using Boc anhydride. Various methods have been employed to synthesize this compound, including reactions with chiral triflates which yield high enantiomeric purity. For example, the reaction of chiral triflate esters with 4-Boc-aminopiperidine has been reported to produce enantiomerically pure derivatives with yields ranging from 48% to 84% .

Table 1: Synthesis Overview

Reaction TypeYield (%)Conditions
Chiral triflate ester reaction48-84TEA in DCM at −50 °C
N-Boc protectionVariesStandard Boc protection methods

Biological Activity

The biological activity of this compound and its derivatives has been explored in several studies, particularly focusing on their role as inhibitors in various enzymatic pathways.

Inhibition Studies

Research indicates that compounds containing the piperidine moiety can act as selective inhibitors for enzymes such as GSK-3β. For instance, derivatives of this compound have shown promising inhibitory potency against GSK-3β, with structure-activity relationship (SAR) studies revealing that specific substitutions at the nitrogen atom significantly influence biological activity .

Case Studies

  • GSK-3β Inhibition :
    • A study assessed various analogs of this compound for their ability to inhibit GSK-3β. The most potent compounds exhibited nanomolar IC50 values, demonstrating a strong correlation between structural modifications and biological activity .
    • Table 2: GSK-3β Inhibition Data
      | Compound | IC50 (nM) | Structural Features |
      |-----------------------|-----------|------------------------------------|
      | (R)-2 | <10 | Contains bulky aromatic groups |
      | (S)-configured analogs | >1000 | Less favorable sterics |
  • Nitroso Impurity Concerns :
    • The nitroso impurity associated with (S)-3-Boc-aminopiperidine has raised significant health concerns due to its potential carcinogenic effects. Long-term exposure to nitrosamines can lead to increased cancer risks, particularly in vulnerable populations such as children and pregnant women . This highlights the importance of purity in pharmaceutical formulations.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 3-Boc-aminopiperidine, and how is its purity validated?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions using chiral triflate esters (e.g., (R)- or (S)-2a–c) under controlled temperatures. For example, reactions at −50°C yield high diastereomeric ratios (e.g., 94:6 dr for (2S,3R)-10b). Purity is validated using 1H^1H NMR spectroscopy, focusing on characteristic proton resonances (e.g., –CHCH(CH3_3)2_2 signals at δ 2.67–2.71 ppm). Chromatographic methods (HPLC/GC) are also employed to confirm purity (>93% as per catalogs) .

Q. What storage conditions are critical for maintaining this compound stability?

  • Methodological Answer : Storage at 0–6°C is recommended to prevent decomposition. Proper handling includes using airtight, moisture-resistant containers and inert atmospheres (e.g., nitrogen). Stability assessments should be conducted periodically via NMR or mass spectrometry to detect degradation products .

Q. How should researchers design baseline experiments to compare this compound with structurally similar amines (e.g., 3-Boc-aminopyrrolidine)?

  • Methodological Answer : Use a controlled experimental framework:

  • Variables : Reaction temperature, solvent polarity, and nucleophile/base strength.
  • Outcome Metrics : Diastereomeric ratios (dr), yields, and reaction kinetics.
  • Characterization : Parallel 1H^1H NMR and HPLC analyses for both compounds under identical conditions.
    Reference literature protocols (e.g., Scheme 5 in ) to ensure reproducibility .

Advanced Research Questions

Q. How can stereoselectivity in this compound-mediated nucleophilic substitutions be systematically optimized?

  • Methodological Answer :

  • Temperature Gradients : Test reactions at −30°C to −50°C (e.g., −50°C improves dr to 94:6).
  • Solvent Screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to assess dielectric effects on transition states.
  • Catalyst Exploration : Evaluate chiral catalysts or additives (e.g., Lewis acids) to enhance enantiomeric excess.
  • Data Analysis : Use multivariate regression to correlate reaction parameters with dr and yield .

Q. How should contradictory data in diastereomeric ratio measurements be resolved?

  • Methodological Answer :

  • Cross-Validation : Combine 1H^1H NMR with 13C^{13}C NMR or chiral HPLC to confirm assignments.
  • Error Analysis : Quantify signal integration errors in NMR and column efficiency in HPLC.
  • Contradiction Framework : Apply TRIZ principles () to identify overlooked variables (e.g., trace moisture, kinetic vs. thermodynamic control).
  • Reproducibility Checks : Replicate experiments across multiple batches/labs to isolate systematic errors .

Q. What statistical approaches are appropriate for determining sample sizes in this compound reaction optimization studies?

  • Methodological Answer :

  • Power Analysis : Use tools like G*Power to calculate minimum sample sizes based on effect size (e.g., dr differences ≥10%) and α=0.05.
  • Pilot Studies : Conduct small-scale experiments (n=3–5) to estimate variance for larger DOE (Design of Experiments) setups.
  • Ethical Considerations : Align with institutional guidelines for chemical waste and resource allocation ( ) .

Q. How can computational modeling complement experimental studies of this compound reactivity?

  • Methodological Answer :

  • DFT Calculations : Model transition states and energy barriers for substitution pathways (e.g., B3LYP/6-31G* level).
  • MD Simulations : Predict solvent effects on reaction kinetics.
  • Validation : Compare computed activation energies with experimental Arrhenius plots.
  • Tools : Software like Gaussian or ORCA for quantum mechanics; VMD for visualization .

Q. Methodological Best Practices

  • Literature Synthesis : Cross-reference primary sources (e.g., peer-reviewed journals) and chemical catalogs for synthesis protocols, avoiding non-academic platforms like BenchChem .
  • Safety Compliance : Adopt PPE guidelines (gloves, goggles) and waste disposal protocols per –20 .
  • Data Integrity : Use version-controlled lab notebooks (electronic or physical) and raw data archiving to ensure reproducibility .

Properties

IUPAC Name

tert-butyl N-piperidin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQXNWMYLFAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401088
Record name 3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172603-05-3
Record name 3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BOC-AMINO)PIPERIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylcarbamate (2.2 g) and 5% rhodium on carbon (200 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 24 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 5.86 (b, 1H), 3.59 (b, 1H), 3.07 (dd, 1H), 2.84 (m, 1H), 2.68 (m, 1H), 2.55 (m, 1H), 2.10 (s, 1H), 1.82 (m, 1H), 1.68 (m, 1H), 1.50 (m, 1H), 1.46 (s, 9H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in EtOH (20 mL) was stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hrs. The catalyst was removed by filtration through Celite®, and the filtrate was concentrated under reduced pressure to give tert-butyl 3-piperidinylcarbamate as a solid (1.22 g, yield; 91%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.229 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

25 ml of diethylamine was added to 250 ml of an ethanol solution of 1.88 g of 9H-fluoren-9-ylmethyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate, and the mixture was stirred at room temperature for 18 hours. After the solution had been concentrated under reduced pressure, the residue was dissolved in a mixture consisting of 150 ml of toluene and 100 ml of 10% aqueous citric acid solution. The aqueous layer was made alkaline with a 5N aqueous sodium hydroxide solution, and then extracted twice with 100 ml of dichloromethane. The organic layers were combined together, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 0.79 g of the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Boc-aminopiperidine
3-Boc-aminopiperidine
3-Boc-aminopiperidine
3-Boc-aminopiperidine
3-Boc-aminopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.